REACTION_CXSMILES
|
[N+](C1C=CC([O:8][C:9]([NH:11][C:12]2[S:13][CH:14]=[CH:15][N:16]=2)=O)=CC=1)([O-])=O.O.[NH2:20][NH2:21]>CO>[S:13]1[CH:14]=[CH:15][N:16]=[C:12]1[NH:11][C:9](=[O:8])[NH:20][NH2:21] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(=O)NC=2SC=CN2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol furnishing 780 mg of (thiazol-2-yl)semicarbazide, m.p. 166°-167° C., which
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC=C1)NC(NN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |